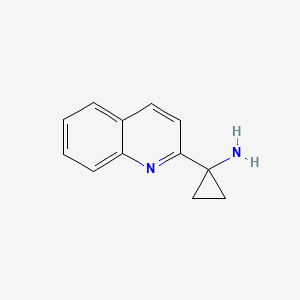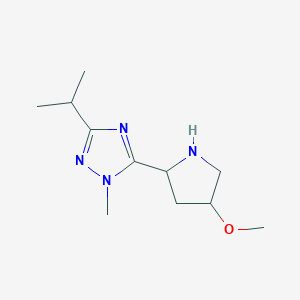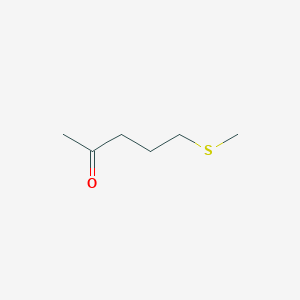
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1h-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains both azetidine and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The azetidine and triazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its biological activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry for drug development .
Comparación Con Compuestos Similares
Similar Compounds
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound shares the azetidine ring but has an oxadiazole ring instead of a triazole ring.
2-(Azetidin-3-yl)-1H-imidazole hydrochloride: Similar in structure but contains an imidazole ring.
Uniqueness
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole is unique due to the combination of azetidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
5-(azetidin-3-ylmethyl)-3-ethyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4/c1-3-8-11-9(13(2)12-8)4-7-5-10-6-7/h7,10H,3-6H2,1-2H3 |
Clave InChI |
XYGGNINAHFSYMD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)CC2CNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)





![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)





